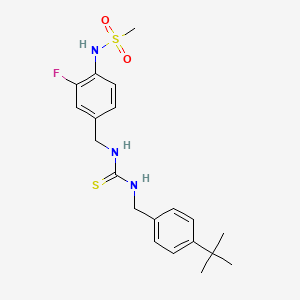
JYL1421
説明
JYL1421は、N-[[4-[[[4-(1,1-ジメチルエチル)フェニル]メチル]アミノ]チオキソメチル]アミノ]メチル]-2-フルオロフェニル]-メタンスルホンアミドとしても知られており、過渡性受容体電位バニロイド1(TRPV1)受容体の強力な拮抗剤です。この受容体は、体温と痛みの検出と調節に関与しています。this compoundは、TRPV1媒介応答を阻害する能力により、科学研究において大きな可能性を示しています。
科学的研究の応用
JYL1421は、科学研究において幅広い応用範囲を持っています。
化学: TRPV1受容体とその様々な化学プロセスにおける役割を研究するためのツールとして使用されます。
生物学: 痛みや温度調節など、TRPV1を含む生物学的経路の理解に役立ちます。
医学: 慢性疼痛、炎症、発熱などの治療における潜在的な治療的応用。
産業: TRPV1受容体を標的とした新規薬物の開発に使用されています。
作用機序
JYL1421は、TRPV1受容体に競合的に結合することにより効果を発揮し、カプサイシン、熱、プロトンなどのアゴニストによる受容体の活性化を阻害します。 この阻害は、細胞へのカルシウムイオンの流入を防ぎ、痛みと炎症反応を引き起こすシグナル伝達経路における重要なステップです .
類似の化合物:
カプサゼピン: 別のTRPV1拮抗剤ですが、this compoundと比較して効力は低いです。
KJM429: TRPV1に対する拮抗作用という点でthis compoundに似ていますが、pHと熱に対する反応が異なります。
This compoundの独自性: this compoundは、TRPV1受容体に対する高い効力と選択性によりユニークです。 カプサゼピンなどの他の拮抗剤と比較して、複数のアゴニスト(カプサイシン、熱、プロトン)に対する反応を効果的にブロックし、効力を高めています .
生化学分析
Biochemical Properties
JYL1421 interacts with the TRPV1 receptor, a cation channel that serves as a polymodal detector of pain-producing stimuli . It inhibits calcium uptake induced by capsaicin in CHO cells expressing rat TRPV1 . The nature of this interaction involves the competitive inhibition of the receptor .
Cellular Effects
This compound has been shown to influence cellular function by modulating the activity of the TRPV1 receptor . This modulation can impact cell signaling pathways and cellular metabolism, particularly those related to pain perception and body temperature regulation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of agonists to the TRPV1 receptor . This includes blocking the activation of TRPV1 by capsaicin, heat, and protons . This inhibition results in a decrease in calcium uptake in cells expressing the TRPV1 receptor .
Temporal Effects in Laboratory Settings
It has been shown that the compound does not change energy metabolism when administered to mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For instance, co-administration of this compound and capsaicin significantly enhanced energy metabolism more than administration of capsaicin alone .
Metabolic Pathways
Given its role as a TRPV1 antagonist, it likely interacts with enzymes and cofactors involved in pain perception and body temperature regulation .
Transport and Distribution
It is known that the compound can inhibit TRPV1 receptors, which are found in various cell types and tissues .
Subcellular Localization
Given its role as a TRPV1 antagonist, it is likely that it interacts with TRPV1 receptors located in the cell membrane .
準備方法
合成ルートと反応条件: JYL1421の合成は、中間体の調製から始まる複数の工程を伴います。主な工程は次のとおりです。
チオキソメチル中間体の形成: これは、4-(1,1-ジメチルエチル)ベンジルアミンを二硫化炭素とヨウ化メチルと反応させることによって行われます。
フルオロフェニル中間体とのカップリング: 次に、チオキソメチル中間体を還元条件下で2-フルオロ-4-ニトロベンジルアミンとカップリングさせて最終生成物を形成します。
工業生産方法: this compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、収量と純度を最大化するための反応条件の最適化が含まれます。これには、温度、圧力、反応時間の制御、および高純度試薬と溶媒の使用が含まれます。
反応の種類:
酸化: this compoundは、特に硫黄原子で酸化反応を起こす可能性があり、スルホキシドやスルホンを生成します。
還元: 中間体のニトロ基は、合成中にアミン基に還元することができます。
置換: この化合物は、特にフッ素原子で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: パラジウム触媒またはその他の還元剤を用いた水素ガス。
置換: アミンやチオールなどの求核剤。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アミン。
置換: 使用する求核剤に応じて、様々な置換誘導体。
類似化合物との比較
Capsazepine: Another TRPV1 antagonist but with lower potency compared to JYL1421.
KJM429: Similar to this compound in terms of its antagonistic effects on TRPV1 but differs in its response to pH and heat.
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for the TRPV1 receptor. It effectively blocks responses to multiple agonists (capsaicin, heat, and protons) with enhanced potency relative to other antagonists like capsazepine .
特性
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2S2/c1-20(2,3)16-8-5-14(6-9-16)12-22-19(27)23-13-15-7-10-18(17(21)11-15)24-28(4,25)26/h5-11,24H,12-13H2,1-4H3,(H2,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHBVFMCIJLUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401907-26-4 | |
| Record name | JYL 1421 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401907264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JYL-1421 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TH2I6W99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















